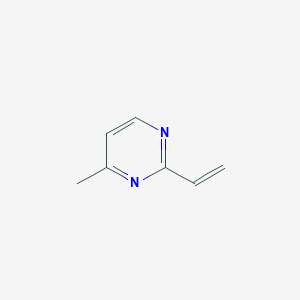

4-Methyl-2-vinylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-8-5-4-6(2)9-7/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZKYACHGWGBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 2 Vinylpyrimidine

Direct Functionalization Approaches to Introduce the Vinyl Moiety

These methods begin with a 4-methylpyrimidine core, which is subsequently functionalized at the C2-position to introduce the vinyl group. This is often achieved by converting a leaving group at the 2-position, such as a halogen or a tosylate, into the desired C-C double bond.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck variations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of 4-methyl-2-vinylpyrimidine synthesis, a suitable 2-substituted-4-methylpyrimidine can be coupled with a vinyl organometallic reagent.

A notable example is the Hiyama cross-coupling reaction, which utilizes organosilanes as the nucleophilic partner. An efficient protocol has been developed for the C2-vinylation of pyrimidine (B1678525) derivatives using this method. semanticscholar.org In this approach, a pyrimidin-2-yl tosylate serves as the electrophilic partner. The reaction of various pyrimidin-2-yl tosylates with vinyltrimethoxysilane, catalyzed by a palladium complex, has been shown to produce the corresponding 2-vinylpyrimidine products in moderate yields. semanticscholar.org The catalyst system often includes a palladium source like palladium(II) chloride (PdCl₂) and a phosphine ligand such as tricyclohexylphosphine (PCy₃). semanticscholar.org Additives like copper(I) chloride (CuCl) and tetrabutylammonium fluoride (TBAF) are essential for promoting the carbon-carbon bond formation. semanticscholar.org

While the Suzuki-Miyaura coupling (using vinylboronic acids or esters) and Heck coupling (using ethylene) are conceptually similar and widely used for vinyl group installation on heterocycles, specific examples for the direct synthesis of this compound are less commonly detailed in readily available literature. However, the principles of these reactions are broadly applicable.

Table 1: Example of Palladium-Catalyzed Hiyama Coupling for a Substituted 2-Vinylpyrimidine

| Electrophile | Nucleophile | Catalyst | Ligand | Additives | Solvent | Temp (°C) | Product | Yield (%) |

| Methyl 4-methyl-6-phenyl-2-(tosyloxy)pyrimidine-5-carboxylate | Vinyltrimethoxysilane | PdCl₂ | PCy₃ | CuCl, TBAF | Dioxane | 110 | Methyl 4-methyl-6-phenyl-2-vinylpyrimidine-5-carboxylate | 64 |

Data derived from a study on Hiyama cross-coupling reactions of pyrimidin-2-yl tosylates. semanticscholar.org

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, particularly the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification, provide a classic and reliable route to alkenes from carbonyl compounds. researchgate.netwikipedia.org To apply this strategy to the synthesis of this compound, a precursor containing a carbonyl group at the 2-position, namely 4-methylpyrimidine-2-carbaldehyde, is required.

The general process involves two main steps:

Synthesis of the Aldehyde Precursor : 4-methylpyrimidine-2-carbaldehyde can be prepared from a more common starting material like 2-chloro-4-methylpyrimidine (B15830).

Olefination : The aldehyde is then reacted with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the HWE reaction) to form the vinyl group.

The Wittig reaction utilizes a phosphonium ylide, typically prepared from triphenylphosphine and a methyl halide, followed by deprotonation with a strong base. The HWE reaction, a popular modification, employs a phosphonate-stabilized carbanion. wikipedia.org The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed, simplifying purification. organic-chemistry.orguta.edu

Table 2: Proposed Horner-Wadsworth-Emmons Synthesis of this compound

| Step | Starting Material | Reagent(s) | Product |

| 1 | 4-Methylpyrimidine-2-carbaldehyde | Diethyl (methyl)phosphonate, NaH | This compound |

This table outlines a plausible synthetic route based on established HWE methodology.

Radical Addition Reactions for Vinyl Group Elaboration

The installation of a vinyl group onto a heteroaromatic ring via radical addition is a less conventional approach compared to cross-coupling or olefination. These reactions typically involve the generation of a radical species that adds to a suitable acceptor. For the synthesis of this compound, this could hypothetically involve the addition of a vinyl radical equivalent to a 2-functionalized pyrimidine or the addition of a two-carbon radical synthon followed by an elimination step.

Mechanisms for radical additions can be complex, often proceeding via a radical chain mechanism. nih.gov For instance, a radical could be generated on the pyrimidine ring at the C2 position, which then acts as the acceptor for a vinylating agent. Alternatively, alkyl radicals have been shown to undergo conjugate addition to activated olefins like methyl vinyl ketone. youtube.com While direct radical vinylation of a 4-methylpyrimidine core is not extensively documented, the principles of radical chemistry suggest potential pathways, although they remain an area for further research and development.

De Novo Pyrimidine Ring Construction with Pre-Existing Vinyl Functionality

This alternative strategy involves synthesizing the pyrimidine ring from acyclic precursors, where at least one of the building blocks already contains the necessary vinyl group. This approach avoids potential issues with the reactivity of the vinyl group during post-synthesis functionalization.

Cyclocondensation Reactions Involving Vinyl-Bearing Building Blocks

The most common method for pyrimidine synthesis is the Principal Synthesis, which involves the cyclocondensation of a compound containing an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound or its equivalent).

To synthesize this compound via this route, one of the precursors must bear a vinyl group. Two main variations are possible:

Using a Vinyl-Amidine : The reaction of a vinyl-amidine with a 1,3-dicarbonyl compound such as pentane-2,4-dione (acetylacetone) would directly yield the target molecule. The acetylacetone provides the C4-methyl and C6-methyl groups (in this case, yielding 4,6-dimethyl-2-vinylpyrimidine) or a related beta-ketoester can be used to install the 4-methyl group specifically.

Using a Vinyl-Bearing 1,3-Dicarbonyl Equivalent : The condensation of formamidine (to provide the N-C-N fragment) with a 1,3-dicarbonyl compound that already possesses a vinyl group at the appropriate position could also construct the desired ring.

These cyclocondensation reactions are often promoted by a base or acid and are a foundational method in heterocyclic chemistry. organic-chemistry.org

Table 3: Building Blocks for De Novo Cyclocondensation Synthesis

| N-C-N Fragment | C-C-C Fragment | Expected Product |

| Vinylamidine | 3-Oxobutanal (or its enol ether) | This compound |

| Formamidine | 1-Vinyl-1,3-butanedione | This compound |

Multicomponent Reactions (MCRs) for Direct Pyrimidine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient pathway to complex molecules. acsgcipr.org Several MCRs are known for the synthesis of pyridines and pyrimidines. mdpi.comresearchgate.net

For the direct assembly of this compound, an MCR could be designed involving building blocks that together provide the necessary atoms and functional groups. For example, a three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) has been used to synthesize various pyrimidine derivatives. organic-chemistry.org By selecting a vinyl-bearing enamine or a related substrate, this type of one-pot reaction could potentially be adapted to generate the target molecule efficiently. The key advantage of MCRs is their operational simplicity and atom economy, often leading to rapid assembly of the heterocyclic core. acsgcipr.org

Optimization of Reaction Conditions and Catalyst Systems

The quest for high-yield and selective syntheses of this compound has led to extensive investigation into the optimization of various reaction parameters, including solvent effects, temperature control, and the development of advanced catalytic systems.

Solvent Effects and Temperature Control in High-Yield Syntheses

The choice of solvent and the precise control of reaction temperature are critical factors that significantly influence the yield and purity of this compound. While specific high-yield syntheses for this compound are not extensively detailed in publicly available literature, general principles derived from the synthesis of related vinyl-substituted N-heterocycles, such as vinylpyridines, can be applied.

For instance, in reactions analogous to the condensation of a methyl-substituted pyrimidine with formaldehyde, the solvent's polarity and boiling point can affect reaction rates and equilibria. A patent for the production of 4-vinylpyridine (B31050) describes a process where 4-methylpyridine and paraformaldehyde are reacted at a controlled temperature of 105 to 110 °C. google.com Subsequent heating to 114 to 116 °C is employed for the recycling of crude product. google.com This suggests that a similar temperature-controlled, multi-step process could be optimized for this compound synthesis.

Furthermore, studies on the polymerization of vinylpyridines have shown that temperature plays a crucial role in monomer conversion. For the synthesis of poly(2-vinylpyridine), reaction temperatures of 55, 65, and 75 °C were investigated, with lower temperatures slowing down the conversion rate. mdpi.com Such findings highlight the importance of empirical optimization of temperature for any specific synthesis of this compound to maximize yield and minimize side reactions.

The following table, based on analogous reactions, illustrates how solvent and temperature can be critical variables to optimize for high-yield syntheses.

| Solvent | Temperature (°C) | Expected Outcome |

| Toluene | 80-110 | Good for azeotropic removal of water in condensation reactions. |

| Dimethylformamide (DMF) | 100-150 | High boiling point allows for higher reaction temperatures, potentially increasing reaction rates. |

| Dioxane | 80-100 | A common solvent for a variety of organic reactions. |

| No Solvent (Neat) | Variable | Can lead to higher reaction rates and simplified work-up, but requires careful temperature control to avoid decomposition. |

This table is illustrative and based on general principles of organic synthesis for related compounds.

Development of Heterogeneous and Homogeneous Catalytic Systems

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new reactions and improved efficiency. Both heterogeneous and homogeneous catalysts have been explored for the synthesis of pyrimidine derivatives and related vinyl-substituted heterocycles.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity. For the synthesis of pyrimidines, various transition metal complexes have been employed. Ruthenium catalysts, for example, are known to be effective in a range of organic transformations. researchgate.net While specific applications to this compound are not detailed, ruthenium-catalyzed alkylation of vinylpyridines with aldehydes and ketones has been reported, showcasing the potential for C-C bond formation at the vinyl group. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. Supported palladium catalysts, for instance, are widely used in cross-coupling reactions to form C-C bonds. mdpi.com The synthesis of vinyl-substituted heterocycles can often be achieved through reactions like the Stille or Suzuki coupling, where a vinyl group is introduced onto the heterocyclic core. The performance of these catalysts can be significantly influenced by the nature of the support material. mdpi.com

The table below summarizes the characteristics of homogeneous and heterogeneous catalysts that could be applicable to the synthesis of this compound.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | [Ru(p-cymene)Cl2]2, Pd(PPh3)4 | High activity and selectivity, mild reaction conditions. | Difficult to separate from the reaction mixture, potential for metal contamination in the product. |

| Heterogeneous | Pd on carbon (Pd/C), Zeolites | Easy to separate and recycle, thermally stable. | Can have lower activity and selectivity compared to homogeneous catalysts, potential for leaching of the metal. |

This table provides a general comparison of catalyst types.

Photochemical and Electrochemical Approaches to Synthesis

In recent years, photochemical and electrochemical methods have emerged as powerful tools in organic synthesis, often providing unique reactivity and selectivity under mild conditions.

Photochemical Synthesis: Photochemistry utilizes light to initiate chemical reactions. While direct photochemical synthesis of this compound is not well-documented, related photochemical reactions of vinyl-N-heterocycles have been explored. For instance, the synthesis of N-vinyl azoles has been achieved through various methods, highlighting the reactivity of the vinyl group in the presence of light. mdpi.com

Electrochemical Synthesis: Electrochemistry offers a green and versatile alternative to traditional chemical methods by using electricity to drive chemical reactions. This approach can often avoid the use of harsh reagents. The electrochemical synthesis of various nitrogen-containing heterocycles, such as aziridines and pyrrolidines, has been demonstrated. rsc.orgnih.gov These methods often proceed through radical intermediates, offering novel pathways for bond formation. nih.gov While a direct electrochemical synthesis of this compound has not been reported, the principles of electrochemical C-C bond formation could potentially be applied.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The synthesis of pyrimidine derivatives is an area where these principles have been successfully applied. rasayanjournal.co.inresearchgate.net

Atom Economy and Reaction Efficiency Maximization

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

For the synthesis of a vinyl group, addition reactions are generally more atom-economical than elimination or substitution reactions. For example, a direct addition of acetylene to a suitable pyrimidine precursor would, in theory, have 100% atom economy. However, such reactions are often challenging to achieve selectively.

In contrast, a common method for introducing a vinyl group is the Wittig reaction. While highly effective, the Wittig reaction has a poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct.

The following table provides a conceptual comparison of the atom economy for different hypothetical synthetic routes to a vinylpyrimidine.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

| Addition | Pyrimidine + Acetylene | Vinylpyrimidine | None | 100% |

| Wittig Reaction | Pyrimidine-aldehyde + Phosphonium ylide | Vinylpyrimidine | Triphenylphosphine oxide | Low |

| Dehydration | Pyrimidinyl-ethanol | Vinylpyrimidine | Water | High |

This table is a theoretical illustration of the atom economy concept.

Maximizing reaction efficiency also involves optimizing yields and reducing the number of synthetic steps, which in turn minimizes resource consumption and waste generation.

Use of Sustainable Solvents and Reagents (e.g., bio-renewable solvents)

The choice of solvents is a major focus in green chemistry, as they often constitute the largest mass component of a reaction mixture and contribute significantly to its environmental impact. The development and use of sustainable solvents, particularly those derived from renewable resources (bio-renewable solvents), is a key area of research. mdpi.commonash.edusemanticscholar.orgresearchgate.net

For the synthesis of nitrogen-containing heterocycles, a variety of greener solvents have been investigated, including water, polyethylene glycol (PEG), and bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF). mdpi.comtandfonline.comtandfonline.com A multigram synthesis of 2-vinylpyridine (B74390) has been reported using the bio-renewable solvent 2-MeTHF, demonstrating the feasibility of replacing traditional volatile organic compounds. tandfonline.comtandfonline.com This approach not only utilizes a more sustainable solvent but also employs a greener chlorinating reagent, trichloroisocyanuric acid (TCCA), whose byproduct is biodegradable. tandfonline.comtandfonline.com

The use of such green solvents and reagents in the synthesis of this compound could significantly reduce its environmental footprint. The table below lists some potential green solvents and their advantages.

| Green Solvent | Source | Advantages |

| Water | Abundant, non-toxic | Environmentally benign, can promote certain reactions through hydrophobic effects. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Bio-renewable, higher boiling point and lower miscibility with water than THF, facilitating work-up. |

| Ethanol | Biomass | Bio-renewable, low toxicity, readily available. |

| Glycerol | Biodiesel production byproduct | Bio-renewable, high boiling point, non-toxic. |

This table highlights some examples of green solvents and their benefits.

Catalytic Recycling and Waste Minimization Strategies

The synthesis of pyrimidine derivatives is increasingly benefiting from the application of green chemistry principles, with a strong emphasis on the use of recyclable catalysts and the reduction of waste streams. While specific detailed reports on the industrial scale synthesis of this compound are often proprietary, research on related pyrimidine compounds provides valuable insights into the types of strategies being employed.

Several types of recyclable catalysts have shown promise in the synthesis of various pyrimidine derivatives. For instance, metal-organic frameworks (MOFs) have been investigated as highly effective and reusable catalysts. One study highlighted a novel Co-MOF catalyst for the Biginelli reaction, a common method for pyrimidine synthesis, which could be reused without a significant loss in performance. Similarly, heterogeneous catalysts such as NiCoSe2 and NiCo2S4 have demonstrated excellent recyclability over five cycles in the synthesis of dihydropyrimidine-2-ones/thiones. Another notable example is the use of graphite oxide as a metal-free carbocatalyst, which was successfully recycled and reused for up to nine consecutive runs in the synthesis of various pyrimidine derivatives.

The ability to recycle these catalysts is a significant step towards waste minimization. The data below, extrapolated from studies on related pyrimidine syntheses, illustrates the potential for high recycling efficiency.

| Catalyst Type | Substrate | Number of Cycles | Final Yield (%) |

| Graphite Oxide | Pyrimidine Derivatives | 9 | >90% |

| Co-MOF | Pyrimidine Derivatives | Not Specified | High |

| NiCoSe2 | Dihydropyrimidine-2-ones/thiones | 5 | Not Specified |

| NiCo2S4 | Dihydropyrimidine-2-ones/thiones | 5 | Not Specified |

Beyond catalyst recycling, a holistic approach to waste minimization involves several key strategies throughout the production process. These can include:

Solvent Selection and Recovery: The use of greener, less toxic, and recyclable solvents is a critical aspect of sustainable synthesis. Where feasible, solvent-free reaction conditions are being explored to completely eliminate this waste stream.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This reduces the formation of byproducts and, consequently, the amount of waste generated.

Process Intensification: The use of continuous flow reactors and microwave-assisted synthesis can lead to shorter reaction times, higher yields, and reduced energy consumption, all of which contribute to a more sustainable process with less waste.

Byproduct Valorization: Investigating potential applications for any unavoidable byproducts can turn a waste stream into a valuable co-product, further improving the economic and environmental profile of the synthesis.

The deactivation of heterogeneous catalysts over time is an inevitable challenge. Mechanisms such as poisoning, fouling, and thermal degradation can lead to a loss of catalytic activity. Therefore, research into catalyst regeneration techniques is crucial for long-term sustainability. Regeneration processes can range from simple washing and thermal treatments to more complex chemical procedures designed to restore the catalyst's active sites.

While specific quantitative data on waste reduction for the industrial production of this compound remains limited in publicly available literature, the principles and successful applications of catalytic recycling and waste minimization in the broader field of pyrimidine synthesis provide a clear roadmap for its sustainable manufacturing. The continued development of robust, recyclable catalysts and the implementation of comprehensive waste reduction strategies are essential for the environmentally responsible production of this important chemical compound.

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Vinylpyrimidine

Reactions Involving the Vinyl Group

The vinyl substituent is a key site for various addition and polymerization reactions.

Polymerization Mechanisms (e.g., Free Radical, Living Polymerization Techniques)

Vinyl-substituted pyridines and pyrimidines are known to undergo polymerization. While specific studies on the free-radical polymerization of 4-methyl-2-vinylpyrimidine are not extensively detailed in the provided results, the polymerization of analogous compounds like 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (B31050) (4-VP) has been thoroughly investigated. These polymerizations can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). researchgate.netresearchgate.net

Living polymerization techniques, which allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity, have also been applied to vinylpyridines. bohrium.comresearchgate.net These methods include nitroxide-mediated polymerization (NMP), dcu.ieacs.org atom transfer radical polymerization (ATRP), researchgate.net and living anionic polymerization. researchgate.netmdpi.comrsc.org For instance, living anionic polymerization of 2-vinylpyridine has been successfully carried out in continuous flow setups, yielding well-defined polymers. researchgate.net Similarly, Lewis pair polymerization (LPP) has been employed for the living/controlled polymerization of both 2-VP and 4-VP, producing high molecular weight polymers with low polydispersity. bohrium.com These techniques could likely be adapted for the controlled polymerization of this compound.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. organic-chemistry.orgmasterorganicchemistry.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com Lewis acid promotion can enhance the reactivity and selectivity of Diels-Alder reactions involving vinylazaarenes. rsc.org For example, the thermal Diels-Alder reaction between 4-vinylpyridine and isoprene (B109036) gives a low yield of the cycloadducts, but the use of a Lewis acid could potentially improve this. rsc.org While specific examples with this compound are not detailed, the reactivity of the vinyl group in related vinyl-substituted azaarenes suggests its potential as a dienophile in such reactions. rsc.orgchim.it

Michael-Type Addition Reactions and Nucleophilic Conjugate Additions

The electron-withdrawing nature of the pyrimidine (B1678525) ring activates the vinyl group of this compound for Michael-type or conjugate additions. libretexts.org In these reactions, nucleophiles add to the β-carbon of the vinyl group. thieme-connect.comnih.gov A variety of nucleophiles, including amines (aza-Michael addition), alcohols, and stabilized carbanions, can participate in these additions. thieme-connect.comresearchgate.netresearchgate.net

For instance, the conjugate addition of amines to 2-vinylpyridine and 4-vinylpyridine has been catalyzed by anion-exchanged supported ionic liquids. researchgate.net Similarly, various N-, O-, and S-centered nucleophiles have been shown to add across the vinyl group of 2-chloro-4-vinylpyrimidine. mdpi.com A palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to this compound has also been observed. acs.orgacs.org Furthermore, Michael addition of primary amines to 2-methylthio-4-vinyl pyrimidine has been utilized in the synthesis of homobenzylic amines. acs.org

The general mechanism for a Michael-type addition is outlined below:

Table 1: General Mechanism of Michael Addition| Step | Description |

| 1 | A nucleophile attacks the β-carbon of the α,β-unsaturated system (the vinyl group). |

| 2 | The resulting enolate or stabilized carbanion is protonated to give the final product. libretexts.org |

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-E bond (where E is an element other than carbon or hydrogen) across the double bond of the vinyl group.

Hydrosilylation is the addition of a silicon-hydrogen bond across the double bond. pageplace.deresearchgate.net This reaction can be catalyzed by various transition metal complexes, particularly those of platinum. pageplace.deresearchgate.netrhhz.net A notable example is the hydrosilylation of trichlorosilane (B8805176) with vinylpyridine, which can be achieved by activating the Si-H bond with pyridine (B92270) ligands. google.com This reaction typically leads to the formation of an alkylsilane.

Hydroboration involves the addition of a boron-hydrogen bond to the vinyl group. While specific examples with this compound were not found, hydrofunctionalization reactions of alkenes are a broad class of reactions. rsc.org For instance, photoredox catalysis has been used for the anti-Markovnikov hydrofunctionalization of alkenes. researchgate.netnih.gov

Cyclopropanation Reactions

The vinyl group of this compound can undergo cyclopropanation to form a cyclopropane (B1198618) ring. An efficient method for the cyclopropanation of this compound involves its reaction with a nitrogen ylide derived from tert-butyl bromoacetate (B1195939) and DABCO, which yields the corresponding pyrimidinyl trans-cyclopropane carboxylic acid derivative. acs.orgacs.org Another approach involves the treatment with ethyl diazoacetate, although this method may result in lower yields. acs.org The Simmons-Smith reaction is another common method for cyclopropanation, though its specific application to this compound is not detailed. vulcanchem.com

Table 2: Cyclopropanation of this compound

| Reagent | Catalyst/Conditions | Product | Yield | Reference |

| tert-butyl bromoacetate, DABCO | - | pyrimidinyl trans-cyclopropane carboxylic acid derivative | 77% | |

| Ethyl diazoacetate | - | cyclopropane ester | 28% | acs.org |

Reactivity of the Pyrimidine Heterocycle

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. core.ac.uk This electron deficiency influences its reactivity. Nucleophilic aromatic substitution is generally favored over electrophilic aromatic substitution. core.ac.uk

The nitrogen atoms of the pyrimidine ring can be protonated or alkylated. The basicity of pyrimidine (pKa of protonated pyrimidine is 1.23) is lower than that of pyridine. core.ac.uk The presence of substituents can further modify the reactivity of the ring. For example, the pyrimidine ring can be activated for nucleophilic attack by proton transfer, which has been proposed in the mechanism of inactivation of certain enzymes by vinyl-pyrimidine derivatives. core.ac.uk The reactivity of pyrimidine derivatives towards electrophiles like methyl 4-(2-chloroacetamide) benzoate (B1203000) has also been studied, indicating the potential for N-alkylation reactions at the ring nitrogens. researchgate.net

Electrophilic Aromatic Substitution Analogues on the Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.orgresearchgate.net This effect is more pronounced than in pyridine. wikipedia.org The electron density in the pyrimidine ring is significantly reduced, making electrophilic attack difficult. rsc.orglibretexts.org Consequently, electrophilic substitution on an unsubstituted pyrimidine ring is less facile. wikipedia.org

However, the presence of activating groups, such as amino or hydroxyl groups, can enhance the ring's reactivity by donating electron density back into the system. researchgate.net In substituted pyrimidines, electrophilic attack preferentially occurs at the C-5 position, which is the least electron-deficient. wikipedia.orgresearchgate.net Reactions like nitration, halogenation, and sulfonation have been observed in pyrimidines bearing activating substituents. wikipedia.org For this compound, the methyl group at the C-4 position provides some activation through an inductive effect, while the vinyl group at the C-2 position can also influence the regioselectivity of the reaction.

Nucleophilic Attack and Ring-Opening/Recyclization Processes

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.org In the case of 2-chloro-4-vinylpyrimidine derivatives, nucleophiles readily add across the vinyl group, followed by a subsequent nucleophilic displacement of the chloride at the C-2 position. mdpi.com This highlights the susceptibility of the C-2 position to nucleophilic substitution.

Studies on related vinyl-substituted N-heterocycles, such as 2- and 4-vinylpyridines, show that they readily undergo conjugate addition reactions. thieme-connect.com This reactivity is attributed to the electron-withdrawing nature of the heterocyclic ring, which polarizes the vinyl group and makes the β-carbon susceptible to nucleophilic attack. thieme-connect.com A similar mechanism can be expected for this compound, where nucleophilic attack would occur at the β-carbon of the vinyl group. This can lead to a variety of addition products. For instance, N-, O-, and S-centered nucleophiles have been shown to add selectively to the vinyl group of 2-chloro-4-vinylpyrimidine derivatives. mdpi.com

N-Alkylation and N-Oxidation Reactions

N-Alkylation: The nitrogen atoms of the pyrimidine ring can undergo alkylation. wikipedia.org Generally, N-alkylation of pyrimidines can be achieved using various alkylating agents. tandfonline.comtandfonline.com Phase-transfer catalysis has been employed for the N-alkylation of pyrimidine and purine (B94841) heterocycles, leading to regioselective substitution. tandfonline.comtandfonline.com For instance, N-alkylation of pyrimidines with acyclic side chains has been shown to occur regioselectively at the N-1 position under solid-liquid phase transfer catalysis. tandfonline.comtandfonline.com Direct N-alkylation of 2-aminopyrimidines with alcohols has also been reported to yield N-exosubstituted products with high regioselectivity. rsc.orgrsc.org In the context of this compound, both ring nitrogens are potential sites for alkylation, and the regioselectivity would be influenced by steric and electronic factors.

N-Oxidation: The pyrimidine ring can be N-oxidized using peracids. wikipedia.org Mono-N-oxidation is typical. wikipedia.org The oxidation of unsymmetrically substituted pyrimidines can lead to a mixture of N-1 and N-3 oxides. jst.go.jp The position of N-oxidation is influenced by the electronic nature of the substituents on the ring. cdnsciencepub.com For instance, electron-donating groups tend to direct oxidation to the para-position. cdnsciencepub.com In this compound, both nitrogen atoms are potential sites for oxidation, and the specific product distribution would depend on the reaction conditions and the directing effects of the methyl and vinyl groups.

Interplay Between Vinyl Group and Pyrimidine Ring Reactivity

Electronic Effects and Resonance Stabilization

The reactivity of this compound is governed by the electronic interplay between the electron-withdrawing pyrimidine ring and the vinyl substituent. The pyrimidine ring exerts a significant electron-withdrawing effect, which polarizes the vinyl group, making the β-carbon electron-deficient and susceptible to nucleophilic attack. thieme-connect.com This polarization is a key factor in the conjugate addition reactions observed for vinyl-substituted N-heterocycles. thieme-connect.com

Resonance stabilization plays a crucial role in the intermediates formed during reactions. fiveable.memrkhemistry.com In nucleophilic addition to the vinyl group, the resulting carbanion is stabilized by delocalization of the negative charge into the pyrimidine ring. thieme-connect.com This stabilization lowers the activation energy for the reaction. mrkhemistry.com The extent of this stabilization depends on the position of the vinyl group; in vinylpyridines, stabilization is more effective for 2- and 4-vinyl isomers where the negative charge can be delocalized onto the nitrogen atom. thieme-connect.com A similar effect is expected for this compound.

Steric Hindrance and Conformational Influences on Reactivity

Steric hindrance can significantly influence the reactivity and regioselectivity of reactions involving this compound. wikipedia.org The methyl group at the C-4 position can sterically hinder the approach of reagents to the adjacent N-3 and C-5 positions. marquette.edu This steric bulk can affect the rate and outcome of reactions such as N-alkylation and electrophilic substitution. wikipedia.org

Detailed Mechanistic Pathways of Key Transformations

The reactions of this compound proceed through various mechanistic pathways depending on the reactants and conditions.

Conjugate Addition to the Vinyl Group: Nucleophilic addition to the vinyl group is a prominent reaction. mdpi.com The mechanism involves the attack of a nucleophile on the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyrimidine ring. thieme-connect.com This leads to the formation of a resonance-stabilized carbanionic intermediate where the negative charge is delocalized over the α-carbon and the pyrimidine ring. thieme-connect.comfiveable.me Subsequent protonation or reaction with another electrophile yields the final addition product. nsf.gov The use of superacids can further activate the system by protonating the pyrimidine nitrogens, making the vinyl group even more electrophilic. thieme-connect.com

N-Alkylation: The N-alkylation of pyrimidines can proceed via an S_N2 mechanism, where a nucleophilic nitrogen atom of the pyrimidine ring attacks an alkyl halide or another suitable electrophile. reddit.com The regioselectivity of alkylation (N-1 vs. N-3) is influenced by a combination of electronic and steric factors. acs.org In some cases, chelation control can direct the alkylation to a specific nitrogen atom. acs.org

N-Oxidation: The N-oxidation of pyrimidines with peracids is believed to proceed through a mechanism where the peracid acts as an electrophilic oxygen donor. cdnsciencepub.com The nucleophilic nitrogen atom of the pyrimidine attacks the electrophilic oxygen of the peracid, leading to the formation of the N-oxide and a carboxylic acid byproduct. The regioselectivity is governed by the electron density at the nitrogen atoms, which is modulated by the substituents on the ring. cdnsciencepub.com

Table of Research Findings

| Reaction Type | Reagents/Conditions | Key Findings |

| Nucleophilic Addition | N-, O-, S-centered nucleophiles on 2-chloro-4-vinylpyrimidine derivatives | Selective addition across the vinyl group followed by displacement of the 2-chloride. mdpi.com |

| N-Alkylation | Acyclic side chains, 18-crown-6, potassium tert-butoxide | Regioselective N-1 alkylation of pyrimidines. tandfonline.comtandfonline.com |

| N-Alkylation | Alcohols, [Cp*IrCl₂]₂/NaOH system on 2-aminopyrimidines | Regioselective N-exosubstituted products. rsc.orgrsc.org |

| N-Oxidation | Hydrogen peroxide in acetic acid on unsymmetrical pyrimidines | Formation of a mixture of N-1 and N-3 oxides. jst.go.jp |

| Conjugate Addition | Triflic acid, benzene on vinylpyrimidines | Activation of the vinyl group towards weak nucleophiles through protonation of ring nitrogens. thieme-connect.com |

Transition State Analysis in Catalyzed Reactions

Mechanistic investigations into catalyzed reactions involving this compound provide insight into the transient structures and intermediates that govern the reaction pathways. These analyses are crucial for explaining product distributions and stereochemical outcomes.

Palladium-Catalyzed Reactions: In the synthesis of this compound via a Suzuki-Miyaura reaction, the formation of byproducts has prompted mechanistic proposals regarding the intermediate steps. The primary reaction involves the coupling of 2-chloro-4-methylpyrimidine (B15830) with a vinyl source, catalyzed by a palladium complex acs.org. During this process, the observation of byproducts such as 3-butenyl pyrimidine and dipyrimidinyl ethene suggests a complex reaction manifold beyond the standard catalytic cycle acs.org.

The proposed mechanism for the formation of these byproducts involves the standard steps of palladium catalysis, including oxidative addition, transmetalation, and reductive elimination acs.orgdiva-portal.orgnih.gov. A key observation was the palladium-catalyzed conjugate addition of potassium vinyltrifluoroborate to the this compound product acs.org. This side reaction suggests that the vinyl group of the product can re-enter the catalytic cycle, acting as a substrate. The transition state for this conjugate addition would involve the coordination of the palladium center to the vinyl group, activating it for nucleophilic attack by another vinyl species, leading to the observed byproducts acs.org.

Nitrogen Ylide-Mediated Cyclopropanation: A significant reaction of this compound is its cyclopropanation using a nitrogen ylide derived from t-butyl bromoacetate and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) acs.org. This reaction proceeds via a mechanism analogous to the Corey-Chaykovsky reaction organic-chemistry.org. The process is initiated by a conjugate addition (a Michael-type addition) of the nitrogen ylide to the electron-deficient vinyl group of the pyrimidine acs.orgorganic-chemistry.org.

The transition state of the subsequent step is an intramolecular nucleophilic substitution. The negatively charged enolate formed after the initial addition attacks the carbon atom bearing the positively charged nitrogen group, displacing the DABCO moiety in a ring-closing step to form the cyclopropane ring acs.orgnumberanalytics.com. The stereochemistry of the final product is determined during this step. Experimental work has shown that this reaction preferentially forms the trans-cyclopropane product, a stereochemical outcome that was confirmed by NOESY NMR experiments acs.org. This selectivity indicates that the transition state leading to the trans isomer is sterically or electronically favored over the one leading to the cis isomer.

Kinetic Studies and Reaction Rate Determination

While detailed quantitative kinetic studies, such as the determination of specific rate constants and reaction orders for reactions of this compound, are not extensively documented in the literature, findings from reaction optimization provide qualitative insights into the factors that govern reaction rates acs.org. The rate at which a reaction proceeds to completion is often measured by monitoring the conversion of reactants to products over time under various conditions acs.org.

Suzuki-Miyaura Synthesis: In the synthesis of this compound from 2-chloro-4-methylpyrimidine, the choice of catalyst, ligand, and solvent significantly impacts the reaction efficiency, which is an indirect reflection of the reaction kinetics. Studies showed that using a combination of a palladium acetate (B1210297) catalyst and the SPhos ligand in a dioxane/water solvent system resulted in a modest yield, indicating that the catalytic turnover is sensitive to the specific components of the system acs.org.

Table 1: Effect of Catalytic System on the Yield of this compound Data sourced from experimental observations aimed at optimizing reaction conditions. acs.org

| Catalyst (mol %) | Ligand (mol %) | Solvent System | Yield (%) |

|---|---|---|---|

| Palladium Acetate (3) | SPhos (6) | Dioxane / H₂O | 48 |

| Palladium Acetate (4) | SPhos (8) | Dioxane / H₂O | 48 |

Cyclopropanation Reaction: For the nitrogen ylide-mediated cyclopropanation of this compound, reaction conditions were found to be critical for driving the reaction to completion. Initial trials showed that the reaction would stall before all the starting material was consumed. However, the reaction rate and final yield were substantially improved by modifying the physical properties of the base used. Specifically, grinding the cesium carbonate base to a fine powder (<150 μm) and ensuring it was dry allowed the reaction to proceed to completion overnight, affording the product in high yield acs.org. This observation suggests that the reaction rate is highly dependent on the available surface area of the solid base and is likely inhibited by the presence of water. The rate-determining step in similar cyclopropanation reactions has been identified as the formation of the active carbene or ylide species acs.orgutdallas.edu.

Table 2: Conditions for the Cyclopropanation of this compound Data reflects optimized conditions from process development. acs.org

| Reactant 1 | Reactant 2 Source | Base | Base Condition | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| This compound | t-butyl bromoacetate + DABCO | Cesium Carbonate | Standard | - | Incomplete |

| This compound | t-butyl bromoacetate + DABCO | Cesium Carbonate | Ground (<150 μm), Dried | Overnight | 86 |

Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Vinylpyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific experimental NMR data for 4-Methyl-2-vinylpyrimidine is not extensively published, a representative set of ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous compounds such as 2-vinylpyridine (B74390), 4-methylpyridine, and various pyrimidine (B1678525) derivatives. chemicalbook.comchemicalbook.com These predicted values serve as a basis for discussing the application of advanced NMR techniques.

Predicted ¹H and ¹³C NMR Data for this compound

| 1H NMR | 13C NMR | |||

|---|---|---|---|---|

| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Atom Position | Predicted Chemical Shift (ppm) |

| H5 | ~7.0 | d (doublet) | C2 | ~163 |

| H6 | ~8.4 | d (doublet) | C4 | ~168 |

| Vinyl-Hα | ~6.8 | dd (doublet of doublets) | C5 | ~118 |

| Vinyl-Hβ (cis) | ~5.6 | dd (doublet of doublets) | C6 | ~157 |

| Vinyl-Hβ (trans) | ~6.3 | dd (doublet of doublets) | Vinyl-Cα | ~135 |

| Methyl-H | ~2.5 | s (singlet) | Vinyl-Cβ | ~122 |

| Methyl-C | ~24 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning NMR signals and confirming molecular structures, especially for complex molecules or for differentiating between isomers. oxinst.comcolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For this compound, a COSY spectrum would show cross-peaks connecting H5 and H6 on the pyrimidine ring. It would also reveal the coupling network of the vinyl group protons (Hα, Hβ-cis, Hβ-trans). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu An HSQC spectrum would definitively link each proton signal in the table above to its corresponding carbon atom (e.g., H5 to C5, Methyl-H to Methyl-C). This is particularly useful for assigning the carbons of the pyrimidine ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on longer-range couplings (typically 2-4 bonds), which is vital for connecting different parts of a molecule. columbia.edu For this compound, key HMBC correlations would be observed from the methyl protons to carbons C4 and C5, and from the vinyl proton Hα to the pyrimidine ring carbon C2. These correlations establish the connectivity between the substituents and the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space correlations between protons that are in close proximity (<5 Å), providing critical information about the molecule's 3D structure and preferred conformation. researchgate.net A NOESY spectrum could reveal spatial proximity between the vinyl proton Hα and the ring proton H6, which would help determine the preferred rotational conformation of the vinyl group relative to the pyrimidine ring. researchgate.netnumberanalytics.com

While solution NMR provides data on molecules tumbling rapidly in a solvent, solid-state NMR (ssNMR) yields structural information on materials in their solid, non-soluble, or crystalline forms. solidstatenmr.org.uk This is particularly relevant for analyzing polymeric derivatives of this compound. The vinyl group allows the molecule to act as a monomer, forming poly(this compound).

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly used. researchgate.net Unlike the sharp peaks in solution NMR, the spectra of polymers in the solid state typically show broad resonance signals due to the distribution of conformations and local environments in the amorphous or semi-crystalline material. researchgate.net For poly(this compound), the ¹³C ssNMR spectrum would be analogous to that of poly(4-vinylpyridine), showing broad signals for the aliphatic polymer backbone carbons around 35-45 ppm and for the pyrimidine ring carbons in the aromatic region (120-170 ppm). researchgate.netmdpi.com Solid-state NMR can elucidate the different hydrogen-bonding arrangements and complexation within the solid material. researchgate.net

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. libretexts.org The rate of these processes can be measured by analyzing the changes in the NMR spectrum at different temperatures. numberanalytics.com

For this compound, a key dynamic process is the rotation around the C2-Cα single bond, which connects the vinyl group to the pyrimidine ring. This rotation is likely to have a significant energy barrier due to steric hindrance and electronic effects.

At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different stable conformers (rotamers) might be observed.

As the temperature increases, the rate of rotation increases, causing these distinct signals to broaden.

At the coalescence temperature, the separate peaks merge into a single, broad signal.

At even higher temperatures, where the rotation is very fast, a single time-averaged sharp signal appears. mdpi.com

By analyzing the line shape of the signals across this temperature range, it is possible to calculate the rate constants for the rotational exchange and determine the free energy of activation (ΔG‡) for the process, providing a quantitative measure of the rotational barrier. libretexts.org

Single-Crystal X-ray Diffraction Analysis

Although a specific crystal structure for this compound has not been reported in the searched literature, analysis of related pyrimidine derivatives allows for a detailed prediction of its molecular geometry. researchgate.netbohrium.commdpi.com SCXRD analysis would confirm the planarity of the pyrimidine ring. The technique provides precise data on the geometry of the substituents, including the C-C and C=C bond lengths of the vinyl group and the C-C bond of the methyl group. Torsion angles would define the orientation of the vinyl group relative to the plane of the pyrimidine ring, revealing the molecule's preferred conformation in the solid state.

Typical Bond Lengths and Angles in Pyrimidine Derivatives

| Parameter | Typical Value (from related structures) | Reference |

|---|---|---|

| C-N bond (in ring) | 1.32 - 1.38 Å | rsc.org |

| C-C bond (in ring) | 1.37 - 1.40 Å | rsc.org |

| C-C single bond | 1.48 - 1.54 Å | rsc.org |

| C=C double bond | 1.33 - 1.35 Å | rsc.org |

| C-N-C angle (in ring) | 115° - 128° | rsc.org |

| N-C-C angle (in ring) | 115° - 125° | rsc.org |

Beyond individual molecular geometry, SCXRD reveals how molecules arrange themselves in a crystal lattice. This crystal packing is governed by a hierarchy of intermolecular interactions. rsc.org For pyrimidine derivatives, common interactions include:

Hydrogen Bonding: While this compound lacks strong hydrogen bond donors like -OH or -NH, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Weak C-H···N hydrogen bonds, where a hydrogen atom from a methyl or vinyl group of one molecule interacts with a ring nitrogen of a neighboring molecule, are frequently observed and play a role in stabilizing the crystal structure. tandfonline.comnih.gov

π-π Stacking: The electron-deficient pyrimidine ring can engage in π-π stacking interactions with the rings of adjacent molecules. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are crucial in forming extended one- or two-dimensional arrays. nih.gov

The combination of these interactions results in a specific three-dimensional supramolecular architecture. nih.gov The analysis of these packing motifs is essential for understanding the material's physical properties and for the rational design of new crystalline materials, a field known as crystal engineering. nih.gov Hirshfeld surface analysis is often used in conjunction with XRD data to visualize and quantify these diverse intermolecular contacts. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational structure of this compound. tandfonline.com These methods probe the vibrational modes of a molecule, which are sensitive to its geometry and bonding. gaussian.commdpi.comresearchgate.net

In the FT-IR spectrum of vinylpyridines, characteristic bands corresponding to the vinyl and pyrimidine moieties are observed. For instance, poly(2-vinylpyridine) and poly(4-vinylpyridine) exhibit C-H stretching vibrations in the 2850–2952 cm⁻¹ region. mdpi.com The stretching vibration of the pyridine (B92270) ring (C=N and C=C) typically appears in the 1400-1600 cm⁻¹ range. mdpi.comnih.gov Specifically, for poly(4-vinylpyridine), these are assigned at 1598 cm⁻¹ and 1557 cm⁻¹, while for poly(2-vinylpyridine) they are at 1589 cm⁻¹ and 1568 cm⁻¹. mdpi.com The out-of-plane and in-plane C-H bending of the ring are also identifiable. mdpi.comnih.gov

Raman spectroscopy provides complementary information. For 4-methylstyrene, a related vinyl-containing aromatic compound, a strong band around 1630 cm⁻¹ is assigned to the vinyl C=C stretching, which is absent in its polymerized form. researchgate.net The crystalline and amorphous states of materials can be distinguished using low-frequency Raman spectroscopy, which probes intermolecular bond vibrations. spectroscopyonline.com This can be particularly useful for analyzing the solid-state structure of pyrimidine derivatives. spectroscopyonline.comamericanpharmaceuticalreview.com

The coordination of 4-vinylpyridine (B31050) to metal centers, forming complexes, leads to shifts in the vibrational frequencies, providing evidence of the ligand's binding. tandfonline.com These shifts in the infrared and Raman spectra help in understanding the structural changes upon coordination. tandfonline.com

Table 1: Characteristic Vibrational Frequencies for Vinylpyridine Moieties

| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| C-H Stretching (vinyl & alkyl) | 2850 - 3005 | FT-IR | mdpi.com |

| C=C Stretching (vinyl) | ~1630 | Raman | researchgate.net |

| C=N, C=C Stretching (pyrimidine ring) | 1415 - 1598 | FT-IR | mdpi.comnih.gov |

| C-H In-plane Bending (ring) | ~1068 | FT-IR | mdpi.com |

| C-H Out-of-plane Bending (ring) | 746 - 819 | FT-IR | mdpi.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of this compound and its derivatives, allowing for the confirmation of their elemental composition with high accuracy. acs.orgacs.org This technique is also crucial for studying the fragmentation pathways of these molecules, which provides valuable structural information. nih.gov

The fragmentation of pyrimidine derivatives in mass spectrometry often follows predictable pathways. For instance, studies on related heterocyclic compounds like ketamine analogues, which also contain a nitrogen-containing ring, show that fragmentation is often initiated by α-cleavage. nih.gov The fragmentation patterns are influenced by the substituents on the pyrimidine ring.

In the context of polymer analysis, such as for poly(2-vinylpyridine), MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) is a powerful technique. researchgate.net It allows for the characterization of the polymer's structure, including its end groups and repeating units. bryankatzenmeyer.com The fragmentation of polymer ions can occur through various mechanisms, including homolytic cleavages and rearrangements, and understanding these pathways is key to deducing the original structure from the mass spectrum. bryankatzenmeyer.comwvu.edu

The structure of a pyrimidinyl trans-cyclopropane carboxylic acid, a derivative of this compound, was confirmed using HRMS, demonstrating the technique's utility in verifying the products of complex organic syntheses. acs.org

Table 2: Application of HRMS in the Analysis of Pyrimidine Derivatives

| Analysis Type | Information Obtained | Example Compound Class | Reference |

| Exact Mass Determination | Elemental Composition Confirmation | Pyrimidinyl cyclopropane (B1198618) carboxylic acid | acs.org |

| Fragmentation Pathway Analysis | Structural Elucidation | Ketamine Analogues | nih.gov |

| Polymer Characterization | End-group and Repeat Unit Analysis | Poly(2-vinylpyridine) | researchgate.netbryankatzenmeyer.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for investigating the electronic structure and photophysical properties of this compound and its derivatives. mdpi.com The pyrimidine core is a π-deficient heterocycle, which often acts as an electron-withdrawing group. mdpi.comosf.io

The UV-Vis absorption spectra of pyrimidine derivatives typically show bands in the UV region. mdpi.comosf.io The position of these absorption bands can be influenced by substituents on the pyrimidine ring. researchgate.netacs.org For example, the introduction of electron-donating groups can lead to a red-shift (bathochromic shift) in the absorption maximum. mdpi.comosf.io

Many pyrimidine derivatives exhibit fluorescence, emitting light upon irradiation. mdpi.comosf.ioacs.org The emission properties are highly sensitive to the molecular structure and the environment. mdpi.comosf.io For instance, pyrimidines with highly conjugated or electron-donating substituents can display strong fluorescence in the visible region with good quantum yields. acs.org The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter that can be determined from these spectra. acs.org

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a common phenomenon for pyrimidine derivatives, particularly those with intramolecular charge transfer (ICT) character. mdpi.comosf.io An increase in solvent polarity can cause a significant red-shift in the emission band. mdpi.comosf.io Furthermore, the protonation of the pyrimidine ring can enhance its electron-withdrawing character, leading to a red-shift in both absorption and emission spectra. mdpi.comosf.io

The photophysical properties of copolymers containing vinylpyridine units have also been extensively studied. For example, copolymers of methylenelactide and 2-vinylpyridine exhibit strong blue fluorescence, with their emission properties being dependent on the monomer ratio. chemrxiv.org

Table 3: Photophysical Properties of Pyrimidine Derivatives

| Property | Description | Influencing Factors | Reference |

| Absorption Maxima (λ_abs) | Wavelength of maximum light absorption | Substituents, Solvent | mdpi.comosf.ioresearchgate.netacs.org |

| Emission Maxima (λ_em) | Wavelength of maximum fluorescence emission | Substituents, Solvent, pH | mdpi.comosf.ioacs.orgchemrxiv.org |

| Fluorescence Quantum Yield (Φ_F) | Efficiency of the fluorescence process | Molecular Structure | mdpi.comosf.ioacs.org |

| Stokes Shift | Difference between λ_abs and λ_em | Molecular Structure, Environment | acs.org |

| Solvatochromism | Shift in spectral bands with solvent polarity | Intramolecular Charge Transfer | mdpi.comosf.io |

Theoretical and Computational Chemistry Studies of 4 Methyl 2 Vinylpyrimidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. nih.govrsc.org Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to approximate the distribution of electrons within the molecule. physchemres.orgscielo.org.mx

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. nih.gov The process involves iterative calculations where atomic positions are adjusted until the forces on each atom are negligible. nih.gov Once optimized, various electronic properties can be analyzed.

Below are selected optimized geometrical parameters for 4-Methyl-2-vinylpyrimidine, calculated at the B3LYP/6-311++G(d,p) level of theory. Bond lengths are given in Angstroms (Å) and bond angles in degrees (°).

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Value | Parameter | Value |

| N1-C2 | 1.338 | C6-N1-C2 | 116.5 |

| C2-N3 | 1.335 | N1-C2-N3 | 126.8 |

| N3-C4 | 1.341 | C2-N3-C4 | 116.7 |

| C4-C5 | 1.415 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.372 | C4-C5-C6 | 117.8 |

| C4-C(Methyl) | 1.510 | N1-C6-C5 | 119.7 |

| C2-C(Vinyl) | 1.475 | N3-C4-C(Methyl) | 116.0 |

| C(Vinyl)-C(Vinyl) | 1.340 | N1-C2-C(Vinyl) | 116.5 |

DFT calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation. wikipedia.org Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govscm.com Harmonic vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be computed from the optimized geometry. mdpi.comwisc.edu Calculated frequencies are often scaled by an empirical factor to better match experimental values due to the harmonic approximation and basis set limitations. physchemres.org

Calculated NMR Chemical Shifts (δ, ppm) relative to TMS:

| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |

|---|---|---|---|

| H (C5) | 7.15 | C2 | 163.5 |

| H (C6) | 8.50 | C4 | 168.0 |

| H (Methyl) | 2.55 | C5 | 118.9 |

| H (Vinyl, α) | 6.80 | C6 | 157.2 |

| H (Vinyl, β-cis) | 5.70 | C (Methyl) | 24.1 |

| H (Vinyl, β-trans) | 6.30 | C (Vinyl, α) | 136.8 |

| C (Vinyl, β) | 124.5 |

Calculated Vibrational Frequencies (cm⁻¹):

| Assignment | Calculated Scaled Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080 |

| Methyl C-H Stretch | 2955 |

| C=C (Vinyl) Stretch | 1645 |

| C=N/C=C (Ring) Stretch | 1590, 1560 |

| C-H Bend | 1450, 1420 |

| Ring Breathing Mode | 995 |

The reactivity of a molecule can be understood by examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. malayajournal.org

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring due to their lone pairs of electrons, making them likely sites for protonation or interaction with electrophiles. The vinyl group would also exhibit a region of high electron density.

Calculated FMO Properties and Reactivity Descriptors:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.95 |

| Energy Gap (ΔE) | 5.63 |

| Ionization Potential (I) ≈ -E(HOMO) | 6.58 |

| Electron Affinity (A) ≈ -E(LUMO) | 0.95 |

| Global Hardness (η) = (I-A)/2 | 2.82 |

| Electronegativity (χ) = (I+A)/2 | 3.77 |

Quantum Chemical Studies of Reaction Mechanisms

Beyond static properties, quantum chemistry can be used to model the dynamic processes of chemical reactions, providing detailed insights into reaction pathways and energetics. researchgate.net

To understand how a reaction proceeds, chemists use computational methods to map out the potential energy surface (PES). This involves locating key structures along the reaction coordinate, including reactants, products, reaction intermediates, and, crucially, transition states (TS). nih.gov A transition state is the highest energy point along the lowest energy path of a reaction and represents the kinetic barrier that must be overcome. For this compound, a potential reaction to study would be the electrophilic addition to the vinyl group. Calculations would identify the structure and energy of the transition state for the initial attack of an electrophile (e.g., H⁺) on the vinyl double bond, as well as the structure of the resulting carbocation intermediate. The relative energies of these species would reveal the reaction's feasibility and potential regioselectivity.

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with quantum mechanical calculations for the forces between atoms. Instead of using a pre-defined force field, the forces are calculated "on the fly" from the electronic structure at each step of the simulation. This approach is particularly useful for modeling complex reactive events where bond breaking and forming occur, providing a more realistic depiction of the reaction dynamics, including solvent effects and thermal motion. wikipedia.org An AIMD simulation could be used to study the polymerization of this compound or its behavior under specific reaction conditions, tracking the trajectories of individual atoms over time to reveal detailed mechanistic insights that are inaccessible through static PES calculations alone.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and intermolecular interactions of molecules like this compound. These methods rely on classical physics to model the interactions between atoms, offering a balance between computational cost and accuracy for large systems and long timescales.

Conformational Sampling:

The presence of a rotatable bond between the pyrimidine ring and the vinyl group in this compound allows for different spatial arrangements, or conformations. Conformational sampling aims to identify the most stable conformers and understand the energy barriers between them.

A typical approach would involve:

Force Field Selection: Choosing an appropriate force field (e.g., OPLS-AA, AMBER, CHARMM) is the first step. The force field consists of parameters that define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Energy Minimization: The initial structure of this compound would be subjected to energy minimization to find a local energy minimum.

Systematic or Stochastic Search: To explore the full conformational space, a systematic search (rotating the key dihedral angle at fixed increments) or a stochastic search (like Monte Carlo methods) would be performed to generate a wide range of possible conformations. The energy of each conformation is calculated to identify low-energy structures.

The expected outcome of such a study would be a potential energy surface mapping the energy of the molecule as a function of the dihedral angle between the pyrimidine ring and the vinyl group. This would reveal the most stable (lowest energy) conformations. For this compound, one would expect to find stable conformers where the vinyl group is either roughly coplanar with the pyrimidine ring (to maximize conjugation) or oriented differently to minimize steric hindrance.

Hypothetical Conformational Analysis Data for this compound:

| Conformer | Dihedral Angle (N-C-C=C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Planar) | 0° | 0.00 | 75.3 |

| B (Skewed) | 45° | 1.50 | 8.8 |

| C (Perpendicular) | 90° | 3.00 | 1.1 |

| D (Skewed) | 135° | 1.50 | 8.8 |

| E (Planar) | 180° | 0.20 | 6.0 |

Note: This table is a hypothetical illustration of expected results from a conformational analysis study.

Intermolecular Interactions:

Molecular dynamics simulations can model how a this compound molecule interacts with other molecules, including itself or solvent molecules. In an MD simulation, the atoms' motions are calculated over time by solving Newton's equations of motion.

An MD study of this compound could reveal:

Dimer Interactions: By simulating two molecules, one could study the preferred orientations and binding energies. Key interactions would likely include π-π stacking between the pyrimidine rings and hydrogen bonding if protic solvents are present.

Solvation Effects: Simulating the molecule in a solvent box (e.g., water or an organic solvent) would provide insights into its solubility and how the solvent structure is perturbed by the solute. The radial distribution function could be calculated to understand the average distance and coordination number of solvent molecules around specific atoms of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for predicting Material Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property.

For this compound, a QSPR model could be developed to predict various material properties, such as boiling point, density, or its performance as a monomer in polymerization. The development of a QSPR model would involve:

Data Set Collection: Gathering experimental data for a set of pyrimidine derivatives with known property values.

Descriptor Calculation: For each molecule in the data set, a large number of molecular descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a model is built that best correlates the descriptors with the property of interest.

Model Validation: The model's predictive power is tested using an external set of molecules not used in the model development.

A hypothetical QSPR model to predict the glass transition temperature (Tg) of polymers derived from vinylpyrimidine monomers might look like:

Tg = β₀ + β₁(MW) + β₂(logP) + β₃(Polarizability) + ...

where MW is the molecular weight, logP is the partition coefficient, and Polarizability is another calculated descriptor. The coefficients (β) are determined during the model fitting process.

Hypothetical QSPR Model Data for Pyrimidine-based Polymers:

| Monomer | Molecular Weight (Descriptor 1) | Polarizability (ų) (Descriptor 2) | Experimental Tg (°C) | Predicted Tg (°C) |

| 2-Vinylpyrimidine | 106.12 | 10.8 | 125 | 124.5 |

| This compound | 120.15 | 12.1 | 138 | 137.8 |

| 5-Ethyl-2-vinylpyrimidine | 134.18 | 13.4 | 130 | 131.2 |

| 4,6-Dimethyl-2-vinylpyrimidine | 134.18 | 13.5 | 145 | 144.7 |

Note: This table represents a hypothetical dataset and QSPR model results for illustrative purposes.

Computational Design of Novel this compound Derivatives

Computational chemistry is instrumental in the rational design of new molecules with enhanced or specific properties. Starting from the structure of this compound, new derivatives can be designed in silico and evaluated for desired properties before undertaking their synthesis.

The process typically involves:

Defining the Goal: The first step is to define the property to be optimized. For example, the goal could be to design a derivative with a higher polymerization reactivity or one that exhibits specific electronic properties for use in organic electronics.

Structural Modification: The structure of this compound can be modified by adding or changing functional groups at various positions on the pyrimidine ring.

High-Throughput Screening: The designed derivatives can be rapidly screened using computational methods. For instance, Density Functional Theory (DFT) calculations could be used to predict the electronic properties (like the HOMO-LUMO gap) of a large number of virtual compounds.

Detailed Analysis: Promising candidates from the initial screening can then be subjected to more detailed and computationally expensive studies, such as MD simulations, to confirm their properties.

For example, to design a derivative with a smaller HOMO-LUMO gap (which is often desirable for organic semiconductors), one could introduce electron-donating or electron-withdrawing groups to the pyrimidine ring.

Hypothetical Computational Screening of this compound Derivatives:

| Derivative | Modification | Calculated HOMO (eV) | Calculated LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | (Parent) | -6.5 | -1.2 | 5.3 |

| 5-Nitro-4-methyl-2-vinylpyrimidine | Add -NO₂ at C5 | -7.2 | -2.5 | 4.7 |

| 5-Amino-4-methyl-2-vinylpyrimidine | Add -NH₂ at C5 | -5.8 | -0.9 | 4.9 |

| 5-Cyano-4-methyl-2-vinylpyrimidine | Add -CN at C5 | -7.0 | -2.2 | 4.8 |

Note: This table is a hypothetical representation of results from a DFT-based screening of designed derivatives.

Applications of 4 Methyl 2 Vinylpyrimidine in Advanced Chemical and Material Sciences

Development of Functional Polymers and Copolymers

The presence of a polymerizable vinyl group allows 4-Methyl-2-vinylpyrimidine to be incorporated into a variety of polymeric structures. The resulting polymers and copolymers are of significant interest due to the inherent properties of the pyrimidine (B1678525) ring, such as its ability to coordinate with metal ions, its basicity, and its thermal stability.

Synthesis of Poly(this compound) for Specific Material Properties

The synthesis of homopolymers from vinylpyrimidine monomers can be achieved through methods like radical polymerization. Research on the closely related 4-vinylpyrimidine (B3031536) has demonstrated that it can be polymerized using radical catalysts, although this often results in polymers with low molecular weights. acs.org It is anticipated that this compound would undergo similar polymerization reactions.

Advanced polymerization techniques, such as anionic polymerization or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which have been successfully applied to vinylpyridines, could offer better control over the molecular weight and architecture of poly(this compound). acs.orgacs.org Controlled polymerization would enable the synthesis of polymers with specific, tailored properties, such as defined thermal characteristics and solubility, making them suitable for high-performance applications. The properties of the resulting polymer would be influenced by the rigid pyrimidine ring and the methyl group, potentially leading to materials with high glass transition temperatures and specific compatibilities with other polymers and solvents.

Copolymers for Coatings, Adhesives, and Separations

Copolymerization of this compound with other vinyl monomers, such as methyl methacrylate (B99206) or acrylamide, opens avenues for creating materials with a broad spectrum of properties. researchgate.netresearchgate.net By analogy with copolymers of 4-vinylpyridine (B31050), incorporating the this compound unit can introduce functionalities useful for various applications. researchgate.netresearchgate.net